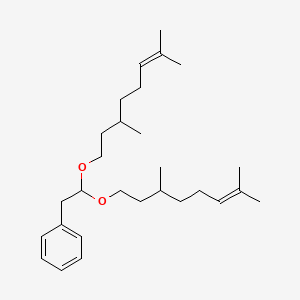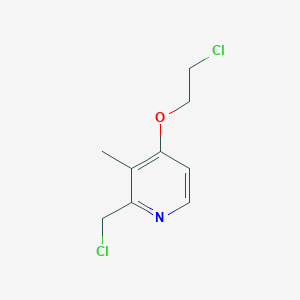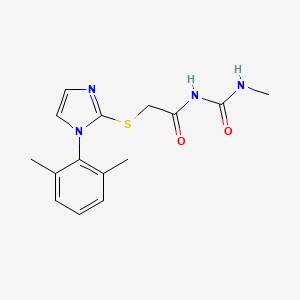
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- is a chemical compound that features a unique structure combining urea, imidazole, and xylyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- typically involves the reaction of 1-methylurea with 1-(2,6-xylyl)imidazole-2-thiol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the xylyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The xylyl group may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 1-Methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)urea
- 1-Methyl-3-((1-(2,5-xylyl)imidazol-2-ylthio)acetyl)urea
Uniqueness
Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- is unique due to the specific positioning of the xylyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.
属性
CAS 编号 |
60176-54-7 |
|---|---|
分子式 |
C15H18N4O2S |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-[1-(2,6-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H18N4O2S/c1-10-5-4-6-11(2)13(10)19-8-7-17-15(19)22-9-12(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21) |
InChI 键 |
BARNPWQDLNMEDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2C=CN=C2SCC(=O)NC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


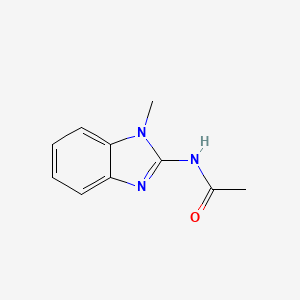
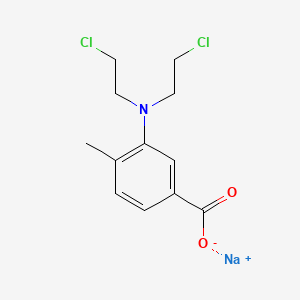
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

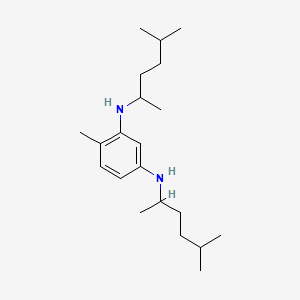
![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)

![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)

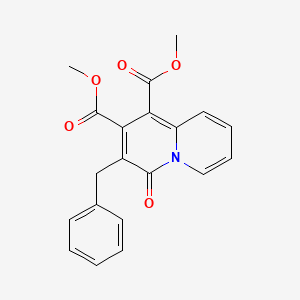
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
